
2-Hydroxy-6-(pyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-6-(pyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one: is an organic compound that features a hydroxyl group and a pyridine ring attached to a cyclohexa-2,4-dien-1-one structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-(pyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one typically involves the condensation of 2-hydroxybenzaldehyde with 2-aminopyridine under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, with the addition of catalysts like acetic acid or sodium acetate to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydro derivative, where the double bonds in the cyclohexa-2,4-dien-1-one ring are hydrogenated.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in the presence of hydrogen gas.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines under appropriate conditions.
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various functionalized pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-Hydroxy-6-(pyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one is used as a ligand in coordination chemistry
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with biological targets, making it a candidate for developing new therapeutic agents.
Industry
In industry, the compound’s derivatives are explored for their use in materials science, particularly in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-6-(pyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with biological macromolecules, influencing various biochemical pathways. The compound’s structure allows it to bind to specific molecular targets, modulating their activity and leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxybenzaldehyde: Shares the hydroxyl group and benzene ring but lacks the pyridine moiety.
2-Aminopyridine: Contains the pyridine ring but lacks the hydroxyl group and cyclohexa-2,4-dien-1-one structure.
Salicylaldehyde: Similar to 2-Hydroxybenzaldehyde but with an aldehyde group instead of the pyridine ring.
Uniqueness
2-Hydroxy-6-(pyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one is unique due to the combination of its hydroxyl group, pyridine ring, and cyclohexa-2,4-dien-1-one structure. This unique combination allows it to form stable metal complexes and interact with a wide range of biological targets, making it a versatile compound in various scientific research applications.
Propiedades
Número CAS |
756900-90-0 |
|---|---|
Fórmula molecular |
C11H9NO2 |
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
3-pyridin-2-ylbenzene-1,2-diol |
InChI |
InChI=1S/C11H9NO2/c13-10-6-3-4-8(11(10)14)9-5-1-2-7-12-9/h1-7,13-14H |
Clave InChI |
SPGYPUPWEBZADW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=C(C(=CC=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Bis[2-(3,4-dimethoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole](/img/structure/B15160625.png)
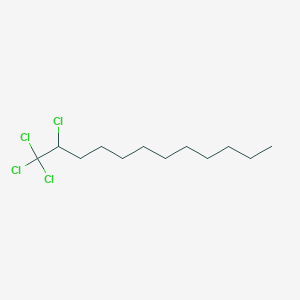
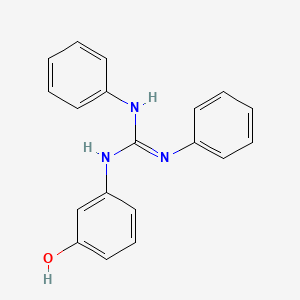
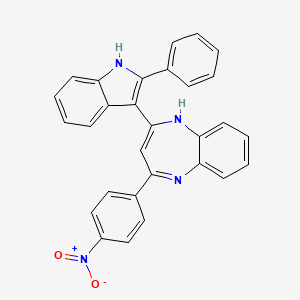
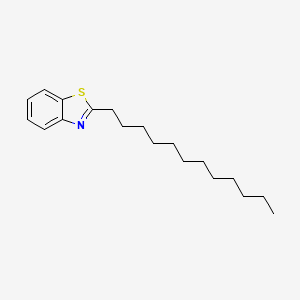
![[1,2-Phenylenebis(methylene)]bis[bis(2-methylbutan-2-yl)phosphane]](/img/structure/B15160661.png)
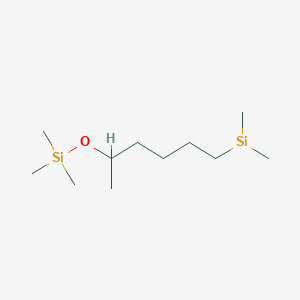
![7,7-Bis(2-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane](/img/structure/B15160700.png)
![10-(m-Tolyl)benzo[h]quinoline](/img/structure/B15160706.png)
![3-{2-[(9H-Fluoren-2-yl)oxy]ethylidene}-1-azabicyclo[2.2.2]octane](/img/structure/B15160709.png)
![1H,7H-Cyclopenta[5,6][1,4]dioxino[2,3-d]imidazole](/img/structure/B15160711.png)
![2-methyl-6-[(Z)-prop-1-enyl]pyridine](/img/structure/B15160721.png)
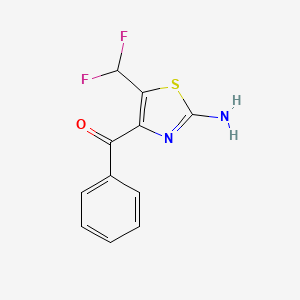
![N-({4-[2-(Ethylsulfanyl)ethoxy]phenyl}sulfanyl)phthalazin-6-amine](/img/structure/B15160727.png)
